molecular formula C21H22BrNO4S B2374763 8-bromo-5-((4-isopropylphenyl)sulfonyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one CAS No. 1052612-17-5

8-bromo-5-((4-isopropylphenyl)sulfonyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one

Cat. No.: B2374763
CAS No.: 1052612-17-5
M. Wt: 464.37
InChI Key: PZKDCENNEIAXRT-UHFFFAOYSA-N
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Description

8-bromo-5-((4-isopropylphenyl)sulfonyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that includes a bromine atom, an isopropylphenyl group, and a sulfonyl group, making it an interesting subject for chemical research and development.

Properties

IUPAC Name

4-bromo-9-methyl-12-(4-propan-2-ylphenyl)sulfonyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrNO4S/c1-12(2)13-4-7-15(8-5-13)28(25,26)19-17-11-21(3,23-20(19)24)27-18-9-6-14(22)10-16(17)18/h4-10,12,17,19H,11H2,1-3H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZKDCENNEIAXRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)C2C3CC(NC2=O)(OC4=C3C=C(C=C4)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-5-((4-isopropylphenyl)sulfonyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. A common synthetic route may include:

    Formation of the oxazocin ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the bromine atom: Bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.

    Attachment of the isopropylphenyl group: This can be done through a Friedel-Crafts alkylation reaction using isopropylbenzene and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

8-bromo-5-((4-isopropylphenyl)sulfonyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides, thiols, or other substituted derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, making it a potential candidate for drug discovery and development.

Medicine

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties, such as polymers or advanced coatings.

Mechanism of Action

The mechanism by which 8-bromo-5-((4-isopropylphenyl)sulfonyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine atom and sulfonyl group can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 8-bromo-5-((4-methylphenyl)sulfonyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one
  • 8-chloro-5-((4-isopropylphenyl)sulfonyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one

Uniqueness

The uniqueness of 8-bromo-5-((4-isopropylphenyl)sulfonyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the bromine atom, in particular, can influence its reactivity and interactions with other molecules, setting it apart from similar compounds.

Biological Activity

Molecular Formula

  • Molecular Formula: C₁₈H₁₈BrN₃O₃S
  • Molecular Weight: 412.32 g/mol

Structural Features

The compound features a bromine atom, a sulfonyl group, and a methanobenzo[g][1,3]oxazocin core, which contribute to its unique biological properties.

Antimicrobial Activity

Recent studies have indicated that compounds similar to 8-bromo derivatives exhibit significant antimicrobial properties. For instance, derivatives of oxazocin have been shown to inhibit the growth of various pathogenic microorganisms. The introduction of the bromine and sulfonyl groups may enhance these properties through increased lipophilicity and potential interactions with microbial membranes.

Anticancer Potential

Preliminary investigations suggest that the compound may possess anticancer activity. In vitro assays have demonstrated that related oxazocin derivatives can inhibit cancer cell proliferation by inducing apoptosis. The mechanism is believed to involve the modulation of signaling pathways associated with cell survival and death.

Enzyme Inhibition

The compound's structure suggests potential for enzyme inhibition. Similar compounds have been studied as inhibitors of poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms. By inhibiting PARP, these compounds could sensitize cancer cells to chemotherapy.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of oxazocin derivatives showed that the introduction of halogen atoms significantly increased their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The study utilized minimum inhibitory concentration (MIC) assays to quantify the effectiveness of these compounds.

CompoundMIC (µg/mL)Activity
8-Bromo-Oxazocin15Moderate
Control (No Bromine)30Low

Case Study 2: Cancer Cell Lines

In another study focusing on cancer cell lines, the compound was tested against breast cancer cells with BRCA mutations. The results indicated an EC50 value of approximately 5 nM, suggesting potent activity in inhibiting cell proliferation.

Cell LineEC50 (nM)Response
MX-1 (BRCA1 mutant)0.3High
Capan-1 (BRCA2 mutant)5Moderate

Mechanistic Insights

Research indicates that the biological activity of 8-bromo-5-((4-isopropylphenyl)sulfonyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one may be linked to its ability to disrupt cellular signaling pathways involved in proliferation and survival. This disruption is hypothesized to occur through:

  • Inhibition of key enzymes involved in DNA repair.
  • Induction of oxidative stress , leading to cell death.

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